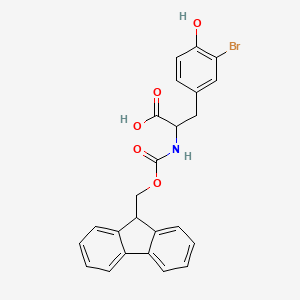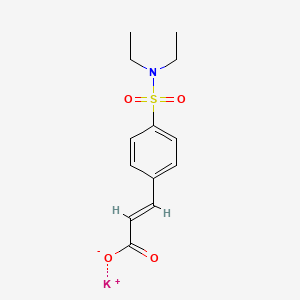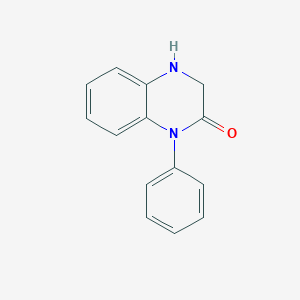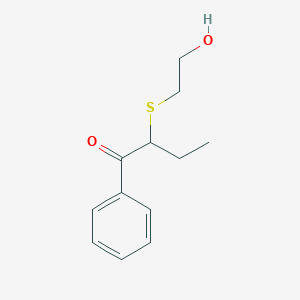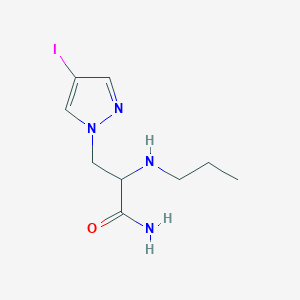
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and a propylamino group
Preparation Methods
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Amidation: The iodinated pyrazole is reacted with a propylamine to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the propylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide include:
These compounds share the pyrazole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of an iodine atom and a propylamino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15IN4O |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
3-(4-iodopyrazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C9H15IN4O/c1-2-3-12-8(9(11)15)6-14-5-7(10)4-13-14/h4-5,8,12H,2-3,6H2,1H3,(H2,11,15) |
InChI Key |
JKGYALAROXSKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=C(C=N1)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


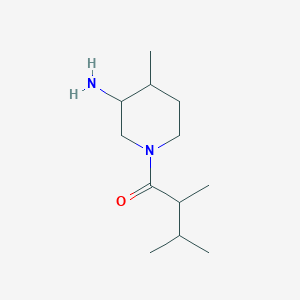

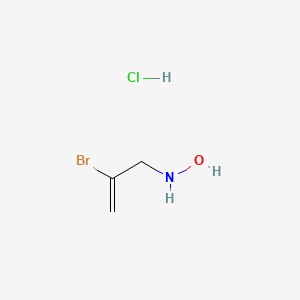
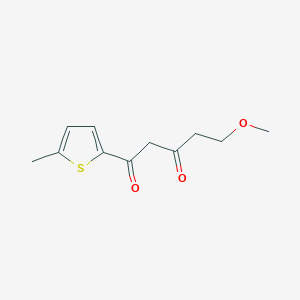
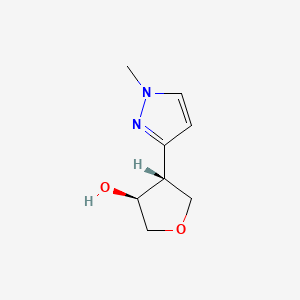
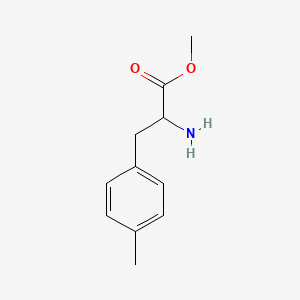
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B13633234.png)
